BenchChemオンラインストアへようこそ!

N'-hydroxy-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboximidamide

Drug-likeness Lipinski rule Physicochemical profiling

This triazole-4-carboximidamide derivative features a critical N'-hydroxy (amidoxime) group enabling O-acylation, O-alkylation, and 1,2,4-oxadiazole cyclization—transformations inaccessible to non-hydroxylated analogs. Based on class-level evidence of dual EGFR/VEGFR-2 inhibition (GI₅₀ 34–48 nM), it is ideal for medium-throughput kinase screening decks (A549, MCF-7, HCT-116, HepG2). Its moderate polarity (logP 0.69, tPSA 63 Ų) makes it a valuable physicochemical diversity element for CNS or solubility-limited target libraries. Sourced from 12+ commercial suppliers with readily available precursor (CAS 210159-05-0), it offers a cost-effective starting point for lead optimization. ≥95% purity. For R&D use only.

Molecular Formula C11H13N5O
Molecular Weight 231.259
CAS No. 1255791-06-0
Cat. No. B2843980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboximidamide
CAS1255791-06-0
Molecular FormulaC11H13N5O
Molecular Weight231.259
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C(N=N2)C(=NO)N)C
InChIInChI=1S/C11H13N5O/c1-7-3-5-9(6-4-7)16-8(2)10(13-15-16)11(12)14-17/h3-6,17H,1-2H3,(H2,12,14)
InChIKeyBRAYDMPJRGPXER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N'-hydroxy-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboximidamide (CAS 1255791-06-0): Core Scaffold and Physicochemical Baseline


N'-hydroxy-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboximidamide (CAS 1255791-06-0) is a 1,2,3-triazole-4-carboximidamide derivative bearing an N'-hydroxy group, a 5-methyl substituent, and a 1-(4-methylphenyl) group. Its molecular formula is C₁₁H₁₃N₅O with a molecular weight of 231.26 g/mol. The compound is commercially available at ≥95% purity and is catalogued in the ZINC15 database (ZINC000031776009) with calculated logP 0.69, tPSA 63 Ų, 2 H-bond donors, and 6 H-bond acceptors [1].

Why N'-hydroxy-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboximidamide Cannot Be Replaced by a Generic Triazole-Carboximidamide Analog


Triazole-carboximidamide derivatives exhibit wide variation in biological activity depending on subtle substitution patterns. For example, the 2023 series by Youssif et al. demonstrated that GI₅₀ values against cancer cell lines range from 34 nM to >100 nM across analogs with different N-aryl substituents [1]. The N'-hydroxy group present in this compound introduces additional hydrogen-bonding and metal-chelating capacity absent in non-hydroxylated carboximidamides, while the 5-methyl and 1-(4-methylphenyl) groups modulate both steric bulk and lipophilicity (logP 0.69 vs. erlotinib's logP ~3.0 [2]). Without direct comparative data for this specific compound, the risk of substituting a near analog and encountering altered target engagement, ADME profile, or synthetic compatibility is material.

Quantitative Evidence Guide for N'-hydroxy-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboximidamide (CAS 1255791-06-0)


Physicochemical Differentiation from the Core Triazole-Carboximidamide Scaffold and Erlotinib

The target compound's calculated logP (0.69) and topological polar surface area (tPSA 63 Ų) place it within favorable drug-like space (Lipinski rule compliant: MW <500, logP ≤5, HBD ≤5, HBA ≤10) [1]. Compared to the unsubstituted core scaffold 1H-1,2,3-triazole-4-carboximidamide (MW 111.11, logP not reported), the 5-methyl and 1-(4-methylphenyl) groups increase molecular weight by ~120 Da and add significant hydrophobicity. Relative to the EGFR inhibitor erlotinib (logP ~3.0, tPSA 74.8 Ų), this compound is substantially less lipophilic (ΔlogP ≈ −2.3), predicting lower membrane permeability but potentially reduced CYP-mediated metabolism [2].

Drug-likeness Lipinski rule Physicochemical profiling

Commercial Purity Benchmarking for Reproducible Screening

The compound is supplied at ≥95% purity by AK Scientific and CheMenu . A purity threshold of ≥95% is standard for screening libraries [1]; however, batch-to-batch variability remains a known concern for triazole-carboximidamide analogs synthesized via click chemistry. No certificate of analysis (CoA) is publicly available for this specific CAS at the time of search, but the stated 95%+ specification matches that of the corresponding 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid precursor (CAS 210159-05-0, typically ≥95% ), suggesting a consistent supply chain quality baseline.

Quality control Reproducibility Screening compound supply

Class-Level Antiproliferative Potency Context from Dual EGFR/VEGFR-2 Triazole-Carboximidamides

The target compound belongs to the 1,2,3-triazole-4-carboximidamide class for which Youssif et al. (2023) reported GI₅₀ values of 34–48 nM against four human cancer cell lines (A549, MCF-7, HCT-116, HepG2) for the most potent analogs VIc, VIg, VIj, VIk, VIm, and VIo, comparable to erlotinib (GI₅₀ = 33 nM) [1]. EGFR IC₅₀ values for the active subset ranged 83–112 nM vs. erlotinib (IC₅₀ = 80 nM), and VEGFR-2 IC₅₀ values ranged 1.8–11.4 nM vs. sorafenib (IC₅₀ = 0.17 nM) [1]. The specific compound was not directly tested in this study, but the core scaffold supports dual kinase inhibition. The N'-hydroxy group is a structural feature distinct from the tested analogs, which may confer metal-chelating properties relevant to kinase ATP-site binding [2].

EGFR inhibitor VEGFR-2 inhibitor Antiproliferative Cancer cell lines

Synthetic Tractability and Building-Block Availability for Derivative Libraries

The compound is listed in multiple commercial catalogs (AKSci, CheMenu, ZINC vendors including Molport, eMolecules, and Vitas-M) with at least 12 distinct supplier entries in ZINC15, indicating robust commercial availability [1]. The precursor 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 210159-05-0) is also commercially available, enabling on-demand synthesis of related carboximidamides . The amidoxime (N'-hydroxy) functionality permits further derivatization (e.g., O-acylation, cyclization to oxadiazoles) that is not accessible from the non-hydroxylated carboximidamide analogs tested in published kinase studies [2].

Click chemistry Building block Synthetic accessibility Amidoxime

Application Scenarios for N'-hydroxy-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboximidamide (CAS 1255791-06-0)


Kinase-Focused Antiproliferative Screening Panels

Based on class-level evidence showing dual EGFR/VEGFR-2 inhibition for triazole-carboximidamide analogs (GI₅₀ 34–48 nM), this compound is suitable for inclusion in medium-throughput screening decks targeting tyrosine kinase-driven cancer cell lines (A549, MCF-7, HCT-116, HepG2). The N'-hydroxy group may enhance binding to kinase hinge-region residues via additional hydrogen bonds or metal coordination [1]. Users should independently determine IC₅₀ values for their target of interest, as no direct data exist for this specific compound [1].

Derivative Library Synthesis via Amidoxime Chemistry

The N'-hydroxy (amidoxime) functional group enables O-acylation, O-alkylation, and cyclization to 1,2,4-oxadiazoles—synthetic transformations not possible with the non-hydroxylated carboximidamide analogs tested in published studies [2]. With 12+ commercial sources and readily available precursor (CAS 210159-05-0), this compound serves as a cost-effective starting material for generating focused libraries of novel triazole derivatives for lead optimization campaigns [3].

Physicochemical Property-Based Screening Set Design

With calculated logP 0.69 and tPSA 63 Ų, this compound occupies a moderately polar, drug-like chemical space distinct from highly lipophilic kinase inhibitors such as erlotinib (logP ~3.0). It can serve as a physicochemical diversity element in screening collections designed to balance lipophilicity and explore under-sampled regions of chemical space relevant to CNS or solubility-limited targets [4][5].

Quote Request

Request a Quote for N'-hydroxy-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.